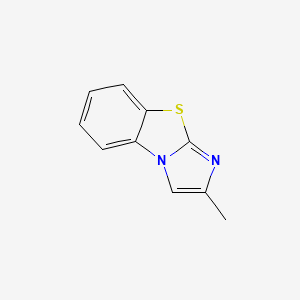

NSC 351165

Description

Non-structural carbohydrates (NSC), including soluble sugars (e.g., glucose, fructose, sucrose) and starch, serve as critical energy reserves in plants. They play pivotal roles in growth, stress response, and carbon allocation . However, the data below synthesize comparative analyses of NSC across plant species, organs, and environmental conditions, which may serve as a framework for understanding analogous compounds or research contexts.

Properties

CAS No. |

3708-60-9 |

|---|---|

Molecular Formula |

C10H8N2S |

Molecular Weight |

188.25 g/mol |

IUPAC Name |

2-methylimidazo[2,1-b][1,3]benzothiazole |

InChI |

InChI=1S/C10H8N2S/c1-7-6-12-8-4-2-3-5-9(8)13-10(12)11-7/h2-6H,1H3 |

InChI Key |

JSKGNTOSCSTRLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C3=CC=CC=C3SC2=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 351165 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with methylating agents under acidic or basic conditions. For instance, the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, often optimized for higher yields and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as catalyst-free reactions in aqueous media, has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Chemical Reactions

Chemical reactions can be broadly categorized into several types based on the reactants and products involved:

-

Combination Reactions : Involves the formation of a product through the joining of two or more different substances.

-

Decomposition Reactions : Involves the breakdown of a single substance into two or more simpler substances.

-

Combustion Reactions : Involves the reaction of a substance with oxygen, typically producing heat and light.

-

Single Replacement Reactions : One element replaces another in a compound.

-

Double Displacement Reactions : Elements or groups exchange partners.

Approaches to Analyzing Chemical Reactions

Analyzing chemical reactions for a specific compound involves several steps:

-

Literature Review : Utilize databases like PubChem and CAS SciFinder to gather information on the compound's chemical properties and known reactions.

-

Reaction Classification : Classify the reactions based on the types mentioned above.

-

Experimental Methods : Conduct experiments to observe and record the reactions, using techniques like spectroscopy or chromatography to identify products.

-

Data Analysis : Use software tools to analyze reaction kinetics and thermodynamics.

Data Tables for Chemical Reactions

Creating data tables for chemical reactions involves documenting the reactants, products, conditions, and observations. Here is a general template:

| Reaction Type | Reactants | Products | Conditions | Observations |

|---|---|---|---|---|

| Combination | A + B | AB | Temperature, Pressure | Color Change, Gas Evolution |

| Decomposition | AB | A + B | Heat, Catalyst | Gas Evolution, Precipitation |

Scientific Research Applications

NSC 351165 has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It serves as a probe for studying biological processes and interactions.

Medicine: The compound has shown potential as an anticancer agent, kinase inhibitor, and antimicrobial agent.

Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of NSC 351165 involves its interaction with specific molecular targets and pathways. For instance, as an anticancer agent, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Table 1: NSC Concentrations in Selected Species

2.2 Organ-Specific Allocation

- Leaves vs. Trunk : Leaves prioritize soluble sugars (e.g., 63.31 mg/g in NE China forests), while trunks and roots store starch (e.g., 65.66 mg/g starch in roots) .

- Heartwood vs. Sapwood : In Larix gmelinii, heartwood stored 5× more NSC than sapwood, emphasizing its role as a long-term carbon reservoir .

Environmental and Nutritional Influences on NSC

3.1 Drought Stress

- Caragana microphylla : Under severe drought, root starch content dropped by 40% at 15 days but rebounded by 60% at 60 days, indicating dynamic NSC remobilization .

- Betula ermanii (岳桦) : At high elevations, NSC in branches increased with altitude, contradicting "carbon limitation" hypotheses and supporting growth inhibition as a limiting factor .

3.2 Nutrient Interactions

- Flax (胡麻) : Nitrogen application reduced pre-flowering NSC contribution to yield (10.97–33.92%), while phosphorus enhanced it. Post-flowering photosynthesis contributed 39.26–73.68% to yield under high N/P conditions .

- Soil Nutrients : In semi-arid regions, Picea meyeri (白杄) had higher TNC:N and TNC:P ratios than Betula platyphylla, reflecting species-specific nutrient-use efficiencies .

Methodological Considerations for NSC Research

- Sampling Protocols : NSC concentrations vary by tissue, height, and season. For example, trunk NSC content fluctuates by 50% with height, and heartwood-sapwood differences must be accounted for .

- Analytical Techniques: Studies used anthrone colorimetry for soluble sugars and enzymatic methods for starch, with validation via phenol-sulfuric acid assays .

Q & A

Q. How to integrate this compound’s preclinical data into translational research frameworks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.